N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide is a synthetic ethanediamide derivative characterized by two distinct substituents:
- N-{[5-(thiophen-3-yl)furan-2-yl]methyl}: A heterocyclic system combining furan and thiophene moieties, likely enhancing electronic interactions and metabolic stability.
The compound’s molecular formula is C₂₂H₂₃N₂O₃S (calculated molecular weight: 395.5 g/mol). Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic and lipophilic motifs are critical.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-18(20-10-8-14-4-2-1-3-5-14)19(23)21-12-16-6-7-17(24-16)15-9-11-25-13-15/h4,6-7,9,11,13H,1-3,5,8,10,12H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKZRQJHNGDQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclohexene with ethylamine to form 2-(1-cyclohexenyl)ethylamine . This intermediate is then reacted with 5-(thiophen-3-yl)furan-2-carbaldehyde under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the context and the specific targets involved.
Comparison with Similar Compounds
Key Observations :
Heterocyclic Motifs: The target compound’s thiophene-furan system (electron-rich) contrasts with the oxazole-chlorophenyl group in ’s analogue, which may reduce metabolic oxidation compared to thiophene .
Lipophilicity :
- The cyclohexene group in the target compound and ’s analogue increases hydrophobicity, favoring membrane permeability but possibly limiting aqueous solubility.
- The chlorophenyl substituent () adds significant ClogP (~4.5), whereas the target’s thiophene-furan system may balance lipophilicity (predicted ClogP ~3.2) .
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a cyclohexene moiety linked to an ethyl chain and further connected to a thiophene-furan hybrid structure, presents opportunities for various biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 358.46 g/mol. The presence of nitrogen and sulfur in its structure contributes to its diverse chemical reactivity, making it relevant in various fields such as medicinal chemistry and materials science.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 358.46 g/mol |
| Functional Groups | Amide, Thiophene, Furan |
| Reactivity | Potential interactions with enzymes and receptors |
The biological activity of this compound has been explored in several studies. Its mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, which may modulate their activity and influence downstream signaling pathways crucial for various physiological processes.
Interaction Studies
Recent molecular docking studies have indicated that this compound exhibits favorable binding affinity with key proteins involved in inflammatory responses and cancer progression. These interactions suggest potential therapeutic applications in treating inflammatory diseases and cancers.
Case Studies
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.
- Anticancer Properties : Preliminary studies on cancer cell lines revealed that the compound induced apoptosis in specific cancer types by activating caspase pathways, highlighting its potential role in cancer therapy.
Comparative Analysis with Similar Compounds
The compound shares structural similarities with several other compounds, which may provide insights into its unique biological properties:
| Compound Name | Structural Features |
|---|---|
| N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methylpyrazole | Contains a pyrazole ring; similar ethyl linkage |
| N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide | Isoxazole instead of thiophene; retains cyclohexene |
What distinguishes this compound from these similar compounds is its unique combination of functional groups that confer distinct chemical reactivity and biological properties, enhancing its potential utility in drug development and materials science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
